Surinabant - 288104-79-0

Surinabant

Catalog Number: EVT-282829
CAS Number: 288104-79-0
Molecular Formula: C23H23BrCl2N4O
Molecular Weight: 522.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-3-pyrazolecarboxamide is a member of pyrazoles and a ring assembly.
Surinabant has been investigated for the treatment of Smoking Cessation.
Classification
  • Chemical Name: 5-(4-Bromo-2,6-dichlorophenyl)-N-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxamide
  • IUPAC Name: 5-(4-bromophenyl)-N-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxamide
  • CAS Number: 52227-10-1
  • Molecular Formula: C23H23BrCl2N4O
  • Molar Mass: 522.27 g/mol .
Synthesis Analysis

Surinabant can be synthesized through several chemical reactions involving bromination, chlorination, and amide formation. The synthesis typically involves the following steps:

  1. Bromination: Starting with a suitable aromatic compound, bromination is performed to introduce the bromine substituent at the para position.
  2. Chlorination: A dichlorobenzene derivative is prepared through chlorination, ensuring that the chlorine atoms are positioned appropriately for subsequent reactions.
  3. Pyrrole Formation: The key pyrrole structure is formed by cyclization of an appropriate precursor under acidic or basic conditions.
  4. Amide Coupling: Finally, the amide bond is formed between the pyrrole derivative and the chlorinated aromatic compound using coupling agents such as carbodiimides.

The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during each step .

Molecular Structure Analysis

Surinabant's molecular structure features a pyrrole ring substituted with both bromine and chlorine atoms on aromatic rings. The presence of these halogen atoms enhances its binding affinity to the CB1 receptor. Key structural characteristics include:

The three-dimensional conformation of Surinabant allows it to effectively interact with the CB1 receptor, which is crucial for its antagonistic activity .

Chemical Reactions Analysis

Surinabant undergoes various chemical reactions relevant to its pharmacological activity:

  1. Receptor Binding: Surinabant binds to CB1 receptors in a competitive manner, inhibiting the effects of endogenous cannabinoids like anandamide and tetrahydrocannabinol (THC).
  2. Metabolic Pathways: The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway influences its pharmacokinetics and potential drug interactions .
  3. Elimination: Surinabant is predominantly eliminated via fecal excretion, with a minor portion cleared through urine .
Mechanism of Action

Surinabant functions as a selective antagonist at CB1 receptors located in the central nervous system. Its mechanism involves:

  • Inhibition of Cannabinoid Effects: By binding to CB1 receptors, Surinabant blocks the action of naturally occurring cannabinoids, thus preventing their psychoactive effects.
  • Impact on Neurotransmitter Release: The blockade leads to altered release patterns of neurotransmitters involved in appetite regulation, mood stabilization, and addiction pathways.

Studies have shown that Surinabant effectively inhibits THC-induced increases in heart rate and subjective experiences associated with cannabis consumption .

Physical and Chemical Properties Analysis

Surinabant exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: It has limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for formulating effective delivery systems for potential therapeutic applications .

Applications

Surinabant has been explored for various scientific applications:

  1. Nicotine Addiction Treatment: Investigated as a potential aid for smoking cessation by mitigating withdrawal symptoms and cravings.
  2. Weight Management: Although less emphasized due to safety concerns associated with similar compounds like rimonabant, it remains a candidate for obesity treatment.
  3. Research Tool: Utilized in pharmacological studies to understand cannabinoid receptor signaling pathways and their implications in various physiological processes.

Historical Context & Development of CB1 Receptor Antagonists

Emergence of Endocannabinoid System Therapeutics

The endocannabinoid system (ECS), discovered in the early 1990s, comprises cannabinoid receptors (CB1 and CB2), endogenous ligands (e.g., anandamide, 2-AG), and metabolic enzymes. CB1 receptors, identified as G-protein coupled receptors (GPCRs), are densely expressed in the central nervous system (hypothalamus, basal ganglia) and peripherally (adipose tissue, liver, gastrointestinal tract) [1] [10]. Their role in modulating appetite, metabolism, and reward pathways positioned them as therapeutic targets for obesity and metabolic disorders. The ECS’s constitutive activity—where CB1 receptors spontaneously activate intracellular signaling in the absence of agonists—further highlighted the potential of pharmacological intervention [1] [8]. By the late 1990s, drug discovery efforts pivoted to CB1 antagonists to suppress appetite and improve insulin sensitivity, setting the stage for rimonabant and its successors [1] [10].

Table 1: Endocannabinoid System Components Relevant to CB1 Antagonist Development

ComponentFunctionTherapeutic Relevance
CB1 ReceptorsGPCRs inhibiting cAMP, modulating ion channelsAppetite suppression, metabolic regulation
CB2 ReceptorsPrimarily immune modulationLimited role in metabolic pathways
EndocannabinoidsAEA, 2-AG (agonists at CB1/CB2)Overactivity linked to obesity
Constitutive ActivityBasal receptor signaling without ligandsTarget for inverse agonists/antagonists

Rimonabant Precedent: Pharmacological Breakthroughs and Limitations

Rimonabant (SR141716), developed by Sanofi in 1994, was the first selective CB1 receptor inverse agonist. Its diarylpyrazole structure enabled nanomolar affinity for CB1 (Ki = 2 nM), with 1,000-fold selectivity over CB2 receptors [1] [2]. Mechanistically, rimonabant stabilized the inactive state of CB1 receptors, suppressing constitutive activity and antagonizing Δ9-THC effects. Clinically, it demonstrated efficacy in weight loss (RIO trials: 6.7 kg mean loss vs. placebo) and smoking cessation (STRADIVARIUS trial) [2] [7].

However, rimonabant’s inverse agonist properties precipitated psychiatric adverse events (anxiety, depression) in 26% of users at 20 mg/day—attributed to central CB1 blockade in corticolimbic regions [2] [7]. This led to its 2008 withdrawal and the termination of first-generation CB1 antagonists (e.g., taranabant, ibipinabant) [2] [4].

Table 2: First-Generation CB1 Inverse Agonists in Clinical Development

CompoundDeveloperHighest PhasePrimary IndicationOutcome
RimonabantSanofiMarketed (EU)ObesityWithdrawn (2008)
TaranabantMerckPhase IIIObesity/SmokingTerminated (2008)
OtenabantPfizerPhase IIIObesityTerminated (2008)
SurinabantSanofiPhase IISmoking/ObesityTerminated (2008)

Rationale for Surinabant Development: Targeting CB1 Selectivity Gaps

Surinabant (SR147778) emerged as Sanofi’s response to rimonabant’s limitations. Its design addressed two critical gaps:

  • Structural Optimization: Retaining rimonabant’s core pyrazole scaffold, surinabant incorporated a 4-bromophenyl group at position 5 and an ethyl substituent at position 4, enhancing CB1 binding affinity (Ki = 0.6 nM vs. rimonabant’s 2 nM) [3] [6]. Molecular modeling revealed hydrogen bonding between its carboxamide group and CB1’s Lys192 residue, critical for stabilizing receptor antagonism [1] [6].
  • Functional Selectivity: Unlike rimonabant, surinabant exhibited neutral antagonism—blocking agonist effects without suppressing constitutive CB1 activity. This was posited to reduce neuropsychiatric risks [3] [7]. In vitro, it potently inhibited CP-55,940-induced GTPγS binding (IC50 = 0.18 nM), confirming CB1 specificity [5].

Surinabant’s pharmacological profile targeted metabolic and addiction indications:

  • Addiction: Preclinical studies showed surinabant reduced alcohol intake in alcohol-preferring rats and nicotine self-administration [6].
  • Metabolic Effects: It enhanced insulin sensitivity in adipose tissue via peripheral CB1 receptors, circumventing central effects [10].

Table 3: Structural and Pharmacological Comparison of Rimonabant vs. Surinabant

Properties

CAS Number

288104-79-0

Product Name

Surinabant

IUPAC Name

5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-ylpyrazole-3-carboxamide

Molecular Formula

C23H23BrCl2N4O

Molecular Weight

522.3 g/mol

InChI

InChI=1S/C23H23BrCl2N4O/c1-2-18-21(23(31)28-29-12-4-3-5-13-29)27-30(20-11-10-17(25)14-19(20)26)22(18)15-6-8-16(24)9-7-15/h6-11,14H,2-5,12-13H2,1H3,(H,28,31)

InChI Key

HMXDWDSNPRNUKI-UHFFFAOYSA-N

SMILES

CCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br

Solubility

Soluble in DMSO

Synonyms

5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide
SR 147778
SR-147778
SR147778
surinabant

Canonical SMILES

CCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.